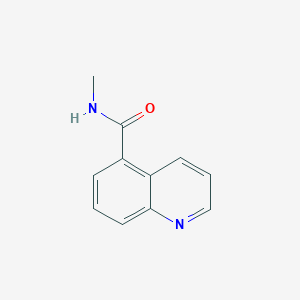

N-methylquinoline-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methylquinoline-5-carboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities . This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Mécanisme D'action

Target of Action

N-methylquinoline-5-carboxamide primarily targets protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has been identified as a potential anti-proliferative agent and apoptotic inducer .

Mode of Action

This compound interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of Pim-1 kinase disrupts the normal functioning of protein kinases, which play a crucial role in cell survival and proliferation . This disruption leads to the induction of apoptosis, affecting the balance between cell survival and death .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability. According to in silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, all of the strongest compounds, including this compound, are orally bioavailable without blood–brain barrier penetration .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells. This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes lead to cell death, thereby inhibiting cell proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-5-carboxamide typically involves the reaction of quinoline-5-carboxylic acid with methylamine. This reaction can be carried out under various conditions, including:

Microwave irradiation: This method enhances the reaction rate and yield by providing uniform heating.

Solvent-free conditions: This environmentally friendly approach reduces the use of harmful solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-methylquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-5-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .

Applications De Recherche Scientifique

N-methylquinoline-5-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: It is used as a probe to study biological pathways and molecular interactions.

Industrial Applications: The compound serves as a precursor for the synthesis of dyes, catalysts, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A parent compound with a wide range of biological activities.

Quinoline-5-carboxylic acid: A precursor in the synthesis of N-methylquinoline-5-carboxamide.

N-methylquinoline-8-carboxamide: A similar compound with potential biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N-Methylquinoline-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and pharmacokinetic properties, supported by relevant data tables and case studies.

Overview of Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : The compound shows potential in inhibiting specific protein kinases, particularly Pim-1 kinase, which plays a crucial role in cell survival and proliferation. Inhibition of this kinase can disrupt cancer cell growth and survival pathways.

- Antimicrobial Properties : Studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. This includes efficacy against mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium kansasii .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, although specific mechanisms require further elucidation.

The primary mechanism of action for this compound involves its interaction with protein kinases. By inhibiting Pim-1 kinase, the compound alters downstream signaling pathways that are critical for cell proliferation and survival. This inhibition can lead to apoptotic processes in cancer cells.

Biochemical Pathways Affected

The inhibition of Pim-1 kinase by this compound affects several key biochemical pathways:

- Cell Cycle Regulation : Disruption of cell cycle progression in cancer cells.

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

- Inflammatory Response Modulation : Altering cytokine production and inflammatory mediator release .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is orally bioavailable with favorable absorption characteristics. It does not penetrate the blood-brain barrier significantly, which may limit central nervous system side effects but also restricts its use in neurological conditions.

Anticancer Efficacy

In a study evaluating the anticancer potential of various quinoline derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound's IC50 values were lower than those of standard chemotherapeutics, indicating superior potency in certain contexts .

Antimicrobial Activity

A comparative study showed that this compound exhibited higher activity against M. tuberculosis compared to traditional antibiotics like isoniazid and pyrazinamide. The compound's mechanism includes disrupting microbial cell membranes and inhibiting nucleic acid synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Mechanism |

|---|---|---|

| Anticancer | High | Inhibition of Pim-1 kinase |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Anti-inflammatory | Moderate | Modulation of inflammatory pathways |

Table 2: Antimicrobial Efficacy Against Mycobacterial Strains

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | M. tuberculosis | 0.5 |

| M. kansasii | 0.8 | |

| M. avium | 1.0 |

Propriétés

IUPAC Name |

N-methylquinoline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOWSWKVNBASCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C2C=CC=NC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.